molecular formula C19H26O2 B14804340 beta-Estradiol 3-methyl ether

beta-Estradiol 3-methyl ether

Cat. No.: B14804340
M. Wt: 286.4 g/mol
InChI Key: ULAADVBNYHGIBP-VEGHNBABSA-N
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Description

Beta-Estradiol 3-methyl ether: is a synthetic derivative of estradiol, a naturally occurring estrogen hormoneThe compound has the molecular formula C19H26O2 and a molecular weight of 286.41 g/mol . It is used in various scientific research applications due to its unique properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: Beta-Estradiol 3-methyl ether can be synthesized through the methylation of beta-estradiol. The process involves the reaction of beta-estradiol with a methylating agent such as methyl iodide in the presence of a base like potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: Beta-Estradiol 3-methyl ether undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohol derivatives .

Mechanism of Action

Beta-Estradiol 3-methyl ether exerts its effects through the inhibition of the TRPML1 cation channel, which is involved in lysosomal function and autophagy. The compound selectively inhibits TRPML1, leading to the modulation of autophagy and the translocation of transcription factor EB (TFEB). This mechanism is independent of estrogen receptors, making it a unique tool for studying TRPML1-related pathways .

Comparison with Similar Compounds

    Estradiol: The parent compound of beta-Estradiol 3-methyl ether, with similar estrogenic properties but different pharmacokinetics.

    3-Methoxyestrone: Another methylated derivative of estrone, with distinct biological activities.

    17β-Hydroxy-3-methoxy-1,3,5(10)-estratriene: A closely related compound with similar structural features.

Uniqueness: this compound is unique due to its selective inhibition of TRPML1 and its independence from estrogen receptors. This makes it a valuable compound for studying specific cellular pathways and potential therapeutic applications .

Properties

Molecular Formula

C19H26O2

Molecular Weight

286.4 g/mol

IUPAC Name

(13S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol

InChI

InChI=1S/C19H26O2/c1-19-10-9-15-14-6-4-13(21-2)11-12(14)3-5-16(15)17(19)7-8-18(19)20/h4,6,11,15-18,20H,3,5,7-10H2,1-2H3/t15?,16?,17?,18?,19-/m0/s1

InChI Key

ULAADVBNYHGIBP-VEGHNBABSA-N

Isomeric SMILES

C[C@]12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OC

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OC

Origin of Product

United States

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